6-Bromo-1,4-benzodioxin
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Overview
Description
6-Bromobenzo[b][1,4]dioxine is an aryl halide with the molecular formula C8H7BrO2. It is a derivative of 1,4-benzodioxane, where a bromine atom is substituted at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromobenzo[b][1,4]dioxine can be synthesized from 1,4-benzodioxane through bromination. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the 6th position .
Industrial Production Methods: While specific industrial production methods for 6-Bromobenzo[b][1,4]dioxine are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Alkoxycarbonylation: This reaction involves the use of sodium tert-butoxide and carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Substitution: Various nucleophiles in the presence of a base.
Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[b][1,4]dioxines can be formed.
Alkoxycarbonylation Product: 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Scientific Research Applications
6-Bromobenzo[b][1,4]dioxine has several applications in scientific research:
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds, including chiral diphosphines like SYNPHOS and DIFLUORPHOS.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its unique chemical structure.
Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: While specific industrial applications are less documented, its derivatives may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The bromine atom’s presence allows for selective reactions, making it a valuable intermediate in organic synthesis. The compound’s effects are mediated through its ability to undergo substitution and other reactions, leading to the formation of biologically active molecules.
Comparison with Similar Compounds
1,4-Benzodioxane: The parent compound without the bromine substitution.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated derivative with different substitution patterns.
Polychlorinated Dibenzodioxins (PCDDs): Structurally related but with chlorine atoms instead of bromine.
Uniqueness: 6-Bromobenzo[b][1,4]dioxine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications. Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H5BrO2 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1,4-benzodioxine |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
InChI Key |
GAYDMZAMIRJBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=CO2 |
Origin of Product |
United States |
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